

physical and chemical properties of 4-fluoro MBZP hydrochloride

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Compound of Interest

Compound Name: 4-fluoro MBZP

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An In-depth Technical Guide to 4-fluoro MBZP Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **4-fluoro MBZP** hydrochloride (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, monohydrochloride). Due to its recent emergence as a novel psychoactive substance (NPS), this document consolidates the current scientific knowledge to support research, forensic analysis, and drug development activities.^{[1][2][3][4][5]}

Chemical and Physical Properties

4-fluoro MBZP is a synthetic stimulant belonging to the piperazine class.^{[3][6]} It is structurally related to benzylpiperazine (BZP), a known psychoactive compound.^{[1][2][4]} The hydrochloride salt is the common form used in research settings.^[7]

Quantitative Data Summary

The known physical and chemical properties of **4-fluoro MBZP** and its hydrochloride salt are summarized in the table below.

Property	Value (4-fluoro MBZP)	Value (4-fluoro MBZP hydrochloride)	Reference(s)
Formal Name	1-[(4-fluorophenyl)methyl]-4-methyl-piperazine	1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, monohydrochloride	[1] [6] [7]
Synonyms	4-Fluoro-MBZP, 4-F-MBZP, 4-fluoro Methylbenzylpiperazine	4-fluoro Methylbenzylpiperazine hydrochloride	[1] [2] [6] [7]
CAS Number	144734-44-1	144734-44-1 (for the parent compound)	[1] [6] [8]
Chemical Formula	C ₁₂ H ₁₇ FN ₂	C ₁₂ H ₁₇ FN ₂ • HCl	[1] [7]
Molecular Weight	208.3 g/mol	244.7 g/mol	[1] [7] [8]
Appearance	Reported as a green tablet in seized samples; solid as a reference standard.	Crystalline solid	[1] [2] [9]
Purity	≥98% (as a reference standard)	≥98% (as a reference standard)	[1] [7] [9]
Solubility	Methanol: 10 mg/mL	Soluble in PBS (pH 7.2) (≥10mg/mL), Sparingly soluble in DMSO (1-10 mg/mL)	[1] [7] [8] [9]
Storage	-20°C	-20°C	[7] [8] [9]
Stability	≥ 1 year (in methanol solution)	≥ 4 years	[7] [8]
InChI Key	KFMDNJJTGINMCS-UHFFFAOYSA-N	KKBOVHOMVKGFLX-UHFFFAOYSA-N	[1] [7] [8]

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for **4-fluoro MBZP** has not been formally published, a plausible and widely accepted method is through nucleophilic substitution.^{[3][9]} This approach is common for the synthesis of N-benzylpiperazine analogs.^{[3][9]}

Proposed Synthesis Protocol: Nucleophilic Substitution

This reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic benzylic carbon of 4-fluorobenzyl chloride.^[3]

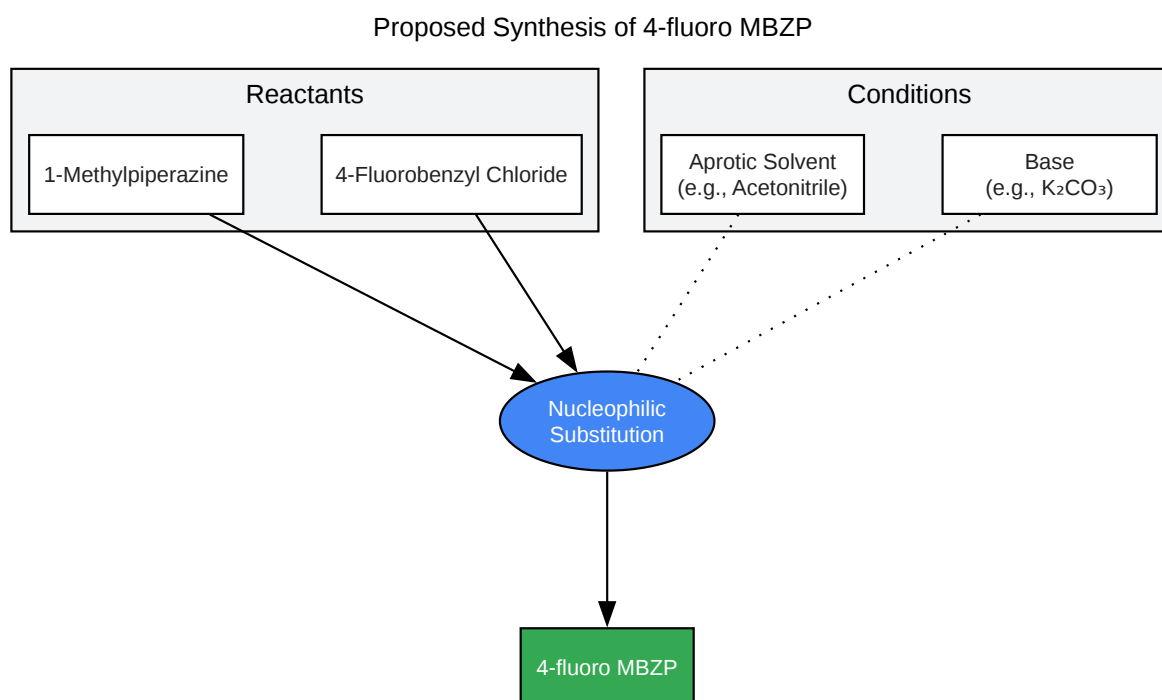
Reactants:

- 1-methylpiperazine
- 4-fluorobenzyl chloride (or bromide)
- A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
- An aprotic solvent (e.g., acetonitrile or dimethylformamide)^[3]

Procedure:

- Dissolve 1-methylpiperazine and the base in the chosen solvent within a round-bottom flask.^[3]
- Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.^[3]
- Stir the mixture at room temperature or with gentle heating, monitoring the reaction's progress using thin-layer chromatography (TLC).^[3]
- Upon completion, work up the reaction by pouring it into water and extracting the product with an organic solvent like ethyl acetate.^[3]
- Combine, wash, and dry the organic layers, followed by solvent removal under reduced pressure.^[3]

- The crude product can be purified via column chromatography or by converting it to its hydrochloride salt and subsequent recrystallization.[3]



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Caption: Proposed synthesis pathway for **4-fluoro MBZP**.^[3]

Analytical Characterization

The identification and quantification of **4-fluoro MBZP** in laboratory samples are typically achieved through a combination of chromatographic and spectrometric techniques.^[1] A certified reference standard is used for comparison.^[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: An acid-base extraction is performed on the sample.^[6] The residue is then reconstituted in a suitable solvent for analysis.^[10]

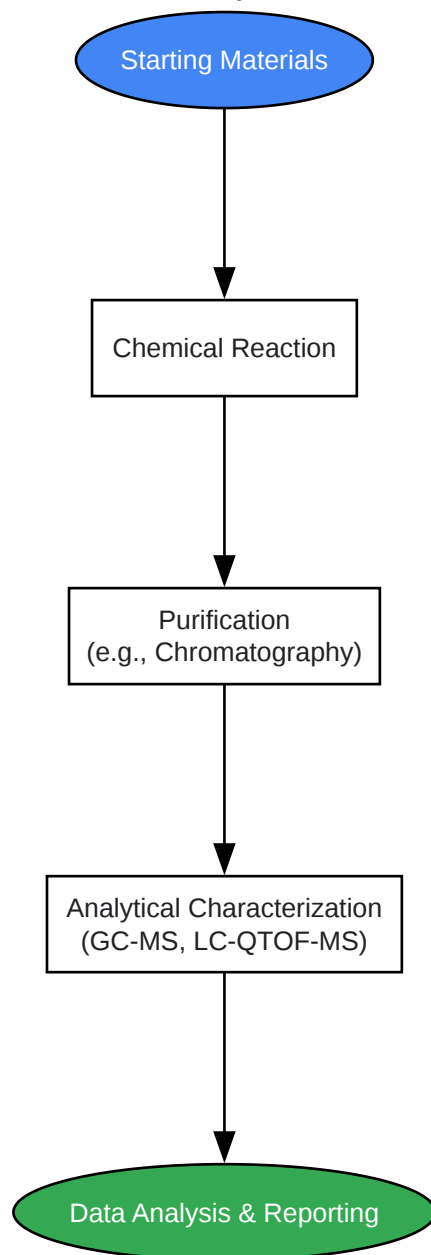
- Instrumentation: An Agilent 5975 Series GC/MSD or a similar instrument is commonly used.
[3][6]
- GC Conditions:
 - Oven Program: Start at 100 °C (hold for 1 minute), ramp to 300 °C at 20 °C/min, and hold for 5 minutes.[9]
 - Carrier Gas: Helium.[9]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
 - Source Temperature: 230 °C.[9]
 - Scan Range: 40-550 amu.[9]
- Expected Results: The retention time for **4-fluoro MBZP** is reported to be approximately 3.76-3.78 minutes under specific conditions.[1][6] The mass spectrum will exhibit a molecular ion peak ($[M]^+$) at m/z 208 and characteristic fragment ions for identification.[6][10]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

- Sample Preparation: The sample is diluted in the mobile phase.[3]
- Instrumentation: An Agilent 6520 Q-TOF LC/MS or a Sciex X500R LC-QTOF-MS can be utilized.[3][9]
- LC Conditions:
 - Column: A C18 reversed-phase column.[9]
 - Flow Rate: 0.5 mL/min.[9]
- MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[\[9\]](#)
- Capillary Voltage: 4000 V.[\[9\]](#)
- Fragmentor Voltage: 120 V.[\[9\]](#)
- Gas Temperature: 350 °C.[\[9\]](#)
- Expected Results: This technique provides high-resolution mass data, allowing for the accurate determination of the elemental composition of the protonated molecule ($[M+H]^+$), which is observed at m/z 209.1449.[\[3\]](#)[\[6\]](#)

General Workflow for Synthesis and Analysis



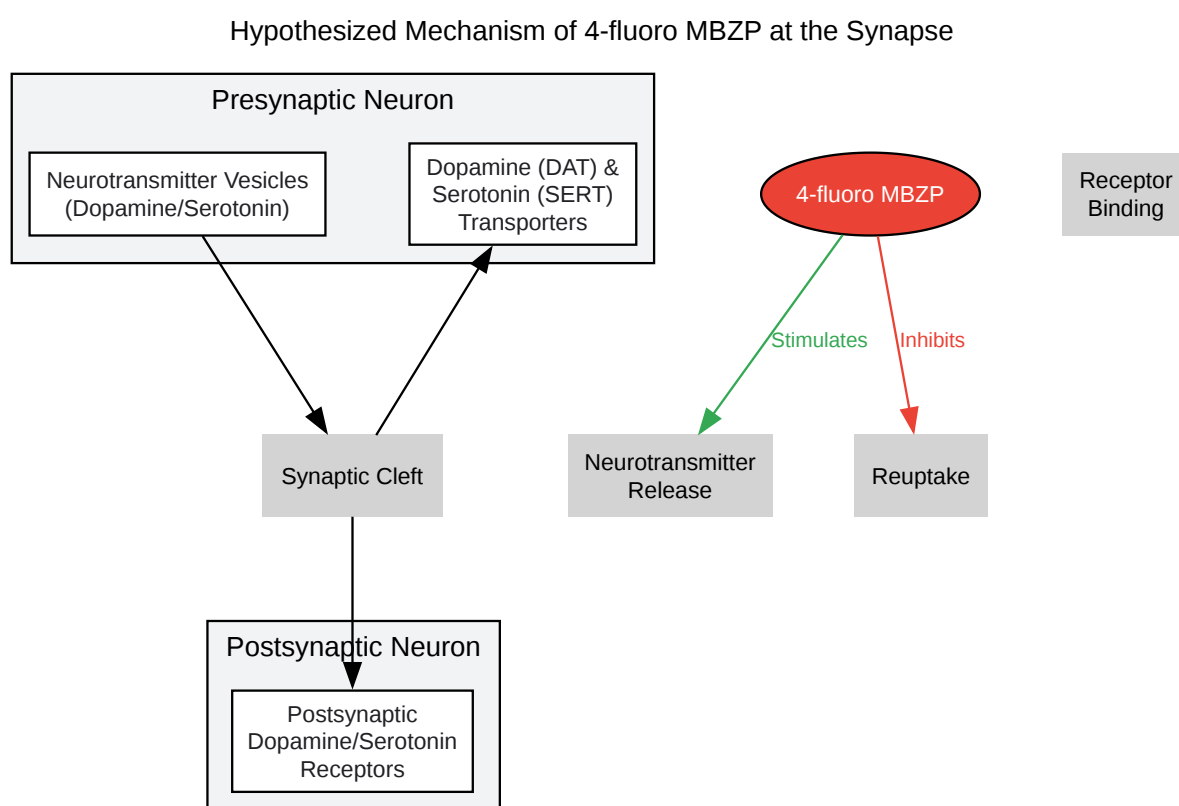
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Caption: General workflow for the synthesis and analysis of **4-fluoro MBZP**.^[1]

Pharmacology and Mechanism of Action

The pharmacological profile of **4-fluoro MBZP** has not been extensively studied in formal clinical or preclinical trials.^[4] However, based on its structural similarity to BZP, a presumed mechanism of action has been inferred.^{[1][2][4][5][9]}

It is hypothesized that **4-fluoro MBZP** acts as a central nervous system stimulant by modulating monoaminergic systems.[3][4][9] The proposed mechanism involves the stimulation of release and inhibition of reuptake of key neurotransmitters, primarily dopamine and serotonin.[1][2][4][5] This dual action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and serotonergic signaling.[5][9] Additionally, it has been suggested that **4-fluoro MBZP** may be a useful tool for studying 5-HT₂ receptors.[1][2][5][11]



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Caption: Proposed mechanism of **4-fluoro MBZP** at the synapse.[1]

Experimental Protocols for Pharmacological Evaluation

To investigate the presumed biological activity of **4-fluoro MBZP**, the following in vitro assays are recommended.

This assay determines the potency of **4-fluoro MBZP** in inhibiting the dopamine transporter (DAT) and serotonin transporter (SERT).^[2]^[10]

- Principle: To measure the ability of **4-fluoro MBZP** to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) and serotonin (e.g., [³H]5-HT) into cells expressing the respective transporters.^[2]
- General Protocol:
 - Culture cells that are stably expressing human DAT or SERT.^[2]
 - Plate the cells in a suitable format (e.g., 96-well plates).^[2]
 - Prepare a range of concentrations of **4-fluoro MBZP**.^[2]
 - Pre-incubate the cells with the various concentrations of **4-fluoro MBZP** or a vehicle control.^[10]
 - Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter.^[10]
 - Terminate the reaction by rapid filtration.^[10]
 - Quantify the radioactivity using a liquid scintillation counter.^[10]
 - Analyze the data to determine the IC₅₀ value of **4-fluoro MBZP** for each transporter.^[10]

Toxicology and Legal Status

As of the latest reports, the toxicological properties of **4-fluoro MBZP** have not been formally evaluated, and it has not been detected in toxicology cases.^[3]^[6]^[9] Given its presumed stimulant effects, adverse events associated with sympathomimetic stimulants are possible.^[9]

In the United States, **4-fluoro MBZP** is not currently a federally scheduled substance.^[2]^[3]^[6] However, its legal status is subject to change, and some jurisdictions may have implemented their own regulations.^[4] Researchers should always ensure compliance with all applicable local and national laws.

Conclusion

4-fluoro MBZP is a recently emerged novel psychoactive substance with a presumed stimulant mechanism of action similar to other benzylpiperazine derivatives.[2][9] While its chemical and analytical profiles are being established, there remains a significant gap in the understanding of its full pharmacological, pharmacokinetic, and toxicological effects.[3] This guide serves as a foundational resource to aid the scientific community in addressing these knowledge gaps. Further research is essential to fully characterize this compound and to inform public health and regulatory agencies.[5]

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